Predicted Lipophilicity (XLogP3) as a Determinant of Membrane Permeability and Off-Target Risk
The target compound exhibits a computed XLogP3 value of 2.3, compared to 1.3 for the unsubstituted core scaffold 1-phenyl-4-(piperidine-1-carbonyl)pyrrolidin-2-one (CAS 39630-00-7) [1]. This +1.0 log unit increase corresponds to an approximately 10-fold higher predicted partition coefficient, substantially elevating the compound’s theoretical capacity to cross lipid bilayers including the blood-brain barrier [1]. In the context of piperidine-based acetylcholinesterase (AChE) inhibitors, which constitute this compound's most plausible therapeutic class, optimal CNS penetration is associated with XLogP values in the 2–4 range, positioning the target compound favorably relative to the suboptimal comparator [2].
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA, dimensionless) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 |
| Comparator Or Baseline | 1-Phenyl-4-(piperidine-1-carbonyl)pyrrolidin-2-one (CAS 39630-00-7): XLogP3 = 1.3 |
| Quantified Difference | ΔXLogP3 = +1.0 (10-fold higher predicted partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm via PubChem (2025 release); standardized molecular descriptor calculation on the basis of the neutral form of each compound. |
Why This Matters
A higher XLogP3 within the drug-like range (1–5) is a key selection criterion for CNS-targeted probe compounds, as it predicts improved passive membrane permeability and blood-brain barrier penetration relative to less lipophilic analogs.
- [1] PubChem Compound Summaries: CID 71799577 (Target, CAS 1797537-16-6) vs. CID 217789 (Comparator, CAS 39630-00-7). Computed XLogP3-AA values; National Center for Biotechnology Information (2025). View Source
- [2] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. (Class-level benchmark: CNS drugs typically exhibit clogP values between 2 and 4.) View Source
